1-Propen-1-amine, N,N,2-trimethyl-

Übersicht

Beschreibung

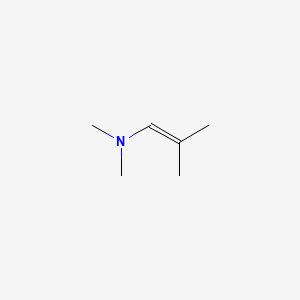

1-Propen-1-amine, N,N,2-trimethyl- is an organic compound with the molecular formula C6H13N. It is a derivative of propenylamine and is known for its applications in organic synthesis, particularly in the conversion of carboxylic acids to their corresponding chlorides under neutral conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Propen-1-amine, N,N,2-trimethyl- can be synthesized through the reaction of dimethylamine with isobutyraldehyde. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred and heated to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of 1-Propen-1-amine, N,N,2-trimethyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and reactant concentrations are meticulously monitored .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Propen-1-amine, N,N,2-trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with alkenes and alkynes to form more complex molecules.

Common Reagents and Conditions:

Electrophiles: Such as halogens and acids.

Catalysts: Triethylamine and other bases.

Solvents: Dichloromethane and methanol.

Major Products:

Substituted Amines: Formed through substitution reactions.

Addition Products: Formed through addition reactions with alkenes and alkynes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Propen-1-amine, N,N,2-trimethyl- is extensively used as a reagent in the synthesis of various organic compounds. It facilitates reactions such as:

- Acid Halogenation : Converts carboxylic acids into their corresponding acid chlorides under neutral conditions. This reaction is crucial for synthesizing more complex molecules in organic chemistry.

Medicinal Chemistry

Research has indicated potential applications of 1-Propen-1-amine, N,N,2-trimethyl- in drug development. Its derivatives have shown promising biological activities:

- Antimicrobial Activity : Certain derivatives exhibit significant antimicrobial properties against various pathogens. For example, a study highlighted the antimicrobial effects of related compounds derived from this amine.

Industrial Chemistry

In industrial settings, 1-Propen-1-amine, N,N,2-trimethyl- is utilized for producing specialty chemicals. Its ability to act as a versatile building block makes it valuable for manufacturing various chemical products.

Chemical Reactions and Mechanisms

The compound undergoes several types of reactions:

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Reacts with electrophiles to form substituted products. |

| Addition Reactions | Participates in addition reactions with alkenes and alkynes. |

Common Reagents and Conditions

- Electrophiles : Halogens and acids.

- Catalysts : Triethylamine and other bases.

- Solvents : Dichloromethane and methanol.

Research has also explored the biological effects of 1-Propen-1-amine, N,N,2-trimethyl-. Notable findings include:

Antimicrobial Properties

Several studies have demonstrated that derivatives of this compound possess antimicrobial activity. For instance:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Aziridine, 1,2,3-trimethyl-, trans | Antimicrobial | |

| N,N-Dimethyl-1-propenylamine | Anticancer | |

| N,N-Diethyl-1-propenylamine | Antihypertensive |

Case Studies

Several case studies illustrate the practical applications of 1-Propen-1-amine, N,N,2-trimethyl-.

Case Study 1: Organic Synthesis

A research project focused on the synthesis of complex amines utilized 1-Propen-1-amine as a key intermediate. The study revealed that using this compound improved yield and selectivity in the formation of desired products.

Case Study 2: Antimicrobial Research

In a study investigating the antimicrobial properties of various amines, derivatives of 1-Propen-1-amine were tested against common bacterial strains. The results indicated significant inhibition zones compared to controls, suggesting potential for therapeutic applications.

Wirkmechanismus

The mechanism of action of 1-Propen-1-amine, N,N,2-trimethyl- involves its ability to act as an electrophilic reagent. It facilitates the conversion of carboxylic acids to their corresponding chlorides by reacting with the carboxyl group under neutral conditions. This reaction is catalyzed by bases such as triethylamine, which helps in the formation of the intermediate products .

Vergleich Mit ähnlichen Verbindungen

- 1-Chloro-N,N,2-trimethyl-1-propenylamine

- N,N,2-trimethylprop-1-en-1-amine

Uniqueness: 1-Propen-1-amine, N,N,2-trimethyl- is unique due to its ability to facilitate reactions under neutral conditions, which is advantageous in organic synthesis. Its stability and reactivity make it a valuable reagent in various chemical processes .

Biologische Aktivität

1-Propen-1-amine, N,N,2-trimethyl- (CAS Number: 138858) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial properties, toxicity data, and relevant case studies.

1-Propen-1-amine, N,N,2-trimethyl- is characterized by the molecular formula and a molecular weight of 99.17 g/mol. It is classified as an aliphatic amine and can participate in various chemical reactions due to its functional groups.

Antimicrobial Properties

Research indicates that derivatives of 1-propen-1-amine compounds exhibit significant antimicrobial activity. For instance, a study involving Trigonella foenum-graecum revealed the presence of related compounds such as Aziridine, 1,2,3-trimethyl-, trans- , which showed promising antimicrobial effects against various pathogens. The study utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify these bioactive components and their concentrations .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Aziridine, 1,2,3-trimethyl-, trans | Antimicrobial | |

| N,N-Dimethyl-1-propenylamine | Anticancer | |

| N,N-Diethyl-1-propenylamine | Antihypertensive |

Toxicity and Safety Data

Toxicological assessments are crucial for understanding the safety profile of 1-propen-1-amine derivatives. According to data from PubChem and other sources:

Table 2: Toxicity Data Overview

| Endpoint | Value | Reference |

|---|---|---|

| LC50 (Mysid shrimp) | 628.5 mg/L | |

| NOEC (Daphnid) | >1 mg/L | |

| Mutagenicity | Negative in vivo |

Case Studies and Research Findings

Several studies have explored the biological activities associated with 1-propen-1-amine derivatives:

- Antimicrobial Efficacy : A study highlighted that compounds similar to 1-propen-1-amine exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes .

- Anti-Cancer Properties : Another investigation focused on the anticancer potential of N,N-dimethyl derivatives of propenylamines. These compounds were found to inhibit tumor cell proliferation in vitro through apoptosis induction mechanisms .

- Environmental Impact : Research on polyamines like those derived from propenylamines indicated low acute toxicity levels in aquatic organisms, suggesting a relatively safe profile for environmental applications .

Eigenschaften

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.